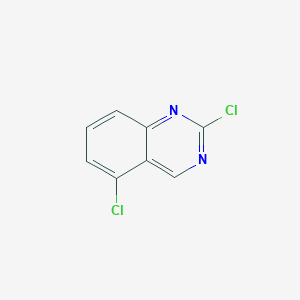

2,5-Dichloroquinazoline

Beschreibung

Significance of the Quinazoline (B50416) Scaffold in Heterocyclic Chemistry

The quinazoline scaffold, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone of heterocyclic chemistry. mdpi.comresearchgate.net This structural motif is not merely a synthetic curiosity but is prevalent in over 200 naturally occurring alkaloids and serves as the core of numerous pharmaceutical agents. arabjchem.org The versatility of the quinazoline ring system allows for extensive functionalization, leading to a diverse chemical space for the exploration of therapeutic potential. nih.gov

The significance of the quinazoline scaffold is underscored by its presence in a wide array of clinically approved drugs with diverse therapeutic applications. mdpi.com These include anticancer agents like gefitinib (B1684475) and erlotinib, which target specific enzymes involved in cancer cell proliferation, and antihypertensive drugs such as prazosin (B1663645) and doxazosin. mdpi.comresearchgate.net The broad spectrum of biological activities associated with quinazoline derivatives is remarkable, encompassing anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties, among others. mdpi.comarabjchem.orgnih.gov This wide-ranging bioactivity has spurred continuous and intensive research into novel synthetic methodologies and the exploration of new pharmacological applications for this privileged scaffold. researchgate.netresearchgate.net

The Position of 2,5-Dichloroquinazoline within the Quinazoline Family

Within the extensive family of quinazoline derivatives, this compound occupies a specific and important position as a dihalogenated quinazoline. The presence of two chlorine atoms, one on the pyrimidine ring (at position 2) and one on the benzene ring (at position 5), imparts distinct chemical characteristics to the molecule. The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution, a key reaction for the further elaboration of the quinazoline core. mdpi.com This reactivity allows for the introduction of various functional groups, leading to the synthesis of a wide range of substituted quinazolines.

Research Trajectory of Substituted Quinazolines in Academic Disciplines

The research trajectory of substituted quinazolines has been on a consistent upward trend for several decades, driven by their proven and potential applications in medicinal chemistry and materials science. researchgate.netnih.gov Academic research has focused on several key areas:

Novel Synthetic Methods: A significant portion of research is dedicated to developing more efficient, cost-effective, and environmentally friendly methods for synthesizing the quinazoline core and its derivatives. mdpi.comarabjchem.org This includes the use of metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and multi-component reactions. researchgate.netwaocp.org

Structure-Activity Relationship (SAR) Studies: A deep understanding of how the type and position of substituents on the quinazoline ring affect its biological activity is crucial for rational drug design. nih.gov Extensive SAR studies have been conducted to identify the key structural features required for interaction with specific biological targets. mdpi.com

Exploration of New Biological Targets: While the anticancer activity of quinazolines is well-established, researchers are continuously exploring their potential against a wider range of diseases. arabjchem.orgnih.gov This includes investigations into their efficacy as kinase inhibitors, tubulin polymerization inhibitors, and agents targeting various receptors and enzymes. mdpi.comrsc.orgfrontiersin.org The development of quinazoline-based compounds as apoptosis-inducing agents is also an active area of research. waocp.org

Development of Molecular Probes and Materials: The unique photophysical properties of some quinazoline derivatives make them suitable for use as fluorescent probes in biological imaging and as components in organic light-emitting diodes (OLEDs) and other advanced materials.

The continuous evolution of synthetic techniques and a deeper understanding of the biological mechanisms of action ensure that substituted quinazolines will remain a vibrant and productive area of academic and industrial research for the foreseeable future.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAFDZKBQKLGMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697081 | |

| Record name | 2,5-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445041-29-2 | |

| Record name | 2,5-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Strategies of 2,5 Dichloroquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on Dihaloquinazolines

Nucleophilic aromatic substitution (SNAr) is a cornerstone of quinazoline (B50416) chemistry, enabling the introduction of a wide array of functional groups. The reactivity of the quinazoline core towards nucleophilic attack is significantly influenced by the positions of the halogen substituents and the electronic nature of the nucleophile.

Regioselectivity at the C4 Position of 2,4-Dichloroquinazolines

In the case of 2,4-dichloroquinazoline (B46505), the C4 position is consistently reported to be more susceptible to nucleophilic attack than the C2 position. nih.gov This pronounced regioselectivity can be attributed to the greater electron deficiency at the C4 carbon, which is influenced by the adjacent nitrogen atom (N3). Density functional theory (DFT) calculations have corroborated these experimental observations, revealing that the C4 carbon has a higher LUMO coefficient, rendering it more electrophilic. nih.gov Consequently, reactions with various nucleophiles under controlled conditions preferentially yield 4-substituted-2-chloroquinazolines.

The nature of the nucleophile plays a pivotal role in the outcome of SNAr reactions. A broad spectrum of nucleophiles, including primary and secondary aliphatic amines, anilines, and alkoxides, have been shown to react selectively at the C4 position of 2,4-dichloroquinazolines. nih.gov

Amines: Both aliphatic and aromatic amines readily participate in SNAr reactions with 2,4-dichloroquinazoline. The reaction conditions can often be tuned to achieve monosubstitution at the C4 position, yielding a variety of 4-amino-2-chloroquinazoline derivatives. The nucleophilicity of the amine influences the reaction rate, with more basic aliphatic amines generally reacting faster than less basic anilines.

Alkoxides: Alkoxides are also effective nucleophiles for the selective functionalization of the C4 position. The reaction with sodium or potassium alkoxides in an appropriate alcoholic solvent typically affords 4-alkoxy-2-chloroquinazolines in good yields.

| Nucleophile | Product | Reference |

| Aliphatic Amines | 2-Chloro-4-(alkylamino)quinazolines | nih.gov |

| Anilines | 2-Chloro-4-(arylamino)quinazolines | nih.gov |

| Alkoxides | 4-Alkoxy-2-chloroquinazolines | General literature |

The choice of solvent and reaction conditions, such as temperature and reaction time, are critical parameters for controlling the regioselectivity and yield of SNAr reactions on dihaloquinazolines.

Solvent Polarity: A range of solvents can be employed for these reactions, with the choice often depending on the solubility of the reactants and the desired reaction temperature. Protic solvents like ethanol (B145695) and isopropanol (B130326) are commonly used, particularly for reactions with amines, as they can also participate in proton transfer steps. Aprotic polar solvents such as tetrahydrofuran (B95107) (THF), dioxane, and acetonitrile (B52724) are also effective. The polarity of the solvent can influence the reaction rate, with more polar solvents generally accelerating the formation of the charged Meisenheimer intermediate.

Reaction Conditions: Mild conditions, often at room temperature or with gentle heating, are typically sufficient for the selective monosubstitution at the C4 position. Reaction times can vary from a few hours to overnight, depending on the reactivity of the specific nucleophile and the chosen solvent. For instance, reactions with anilines in ethanol or 2-propanol may require refluxing for a couple of hours, while reactions with aliphatic amines in THF might proceed to completion at room temperature over a 24-hour period. nih.gov

| Solvent | Temperature | Typical Nucleophile | Reference |

| Ethanol | Reflux | Amines | nih.gov |

| 2-Propanol | Reflux | Amines | nih.gov |

| THF | Room Temperature | Amines | nih.gov |

| Dioxane | ~80 °C | Anilines | nih.gov |

| Acetonitrile | Varies | Amines | nih.gov |

In SNAr reactions involving nucleophiles that are not themselves strong bases (e.g., some anilines) or when the nucleophile is used as its salt, an external base is often required. The base serves to neutralize the hydrogen halide (e.g., HCl) that is formed during the substitution reaction, thereby driving the reaction to completion.

Commonly used bases include organic amines such as triethylamine (B128534) (Et3N) and N,N-diisopropylethylamine (DIPEA), as well as inorganic bases like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3). The choice of base can depend on the specific reaction conditions and the sensitivity of the reactants to basicity. For instance, in reactions with sensitive functional groups, a milder base like potassium carbonate may be preferred over a stronger organic amine.

Challenges and Strategies for C2 Position Modification

While the C4 position of 2,4-dichloroquinazoline is readily functionalized, selective modification of the C2 position presents a greater challenge. nih.gov The lower electrophilicity of the C2 carbon means that more forcing conditions are generally required to effect a second nucleophilic substitution. beilstein-journals.org This often involves higher reaction temperatures, longer reaction times, and sometimes the use of a stronger nucleophile or a catalyst. beilstein-journals.org

For 2,5-dichloroquinazoline, a similar reactivity pattern is anticipated. The C2 position is expected to be less reactive than the C4 position in the 2,4-isomer. The chlorine atom at the C5 position is part of the benzene (B151609) ring portion of the molecule and is generally less susceptible to SNAr reactions under typical conditions due to the lower activation by the heterocyclic nitrogen atoms. Therefore, selective modification at the C2 position of this compound would likely require harsh reaction conditions, which could lead to a mixture of products or decomposition.

Strategies for C2 Modification:

Sequential Substitution: A common strategy involves the initial selective substitution at the more reactive C4 position (in the case of 2,4-dichloroquinazoline), followed by a second substitution at the C2 position under more vigorous conditions.

Use of Catalysts: In some cases, the use of a catalyst, such as a transition metal complex, can facilitate substitution at the less reactive C2 position.

Blocking Groups: An alternative approach is to start with a quinazoline derivative where the C4 position is already blocked with a non-leaving group, thus directing the nucleophilic attack to the C2 position. beilstein-journals.org

Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a versatile strategy for the derivatization of dihaloquinazolines. These reactions offer a high degree of functional group tolerance and can be used to introduce a wide variety of substituents that are not easily accessible through SNAr chemistry.

For this compound, the differential reactivity of the two chlorine atoms could potentially be exploited to achieve selective functionalization. The C2-Cl bond is on the pyrimidine (B1678525) ring and is expected to be more reactive in palladium-catalyzed cross-coupling reactions compared to the C5-Cl bond on the benzene ring. This difference in reactivity could allow for selective coupling at the C2 position under carefully controlled conditions.

Commonly employed cross-coupling reactions for the functionalization of halo-heterocycles include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halide with an organoboron reagent and is widely used for the formation of C-C bonds.

Sonogashira Coupling: This reaction couples a halide with a terminal alkyne to form an alkynylated product. researchgate.net

Heck Coupling: This reaction forms a C-C bond between a halide and an alkene.

Buchwald-Hartwig Amination: This reaction is a versatile method for the formation of C-N bonds by coupling a halide with an amine. wikipedia.orgbeilstein-journals.org

The successful application of these reactions to this compound would depend on the careful selection of the catalyst, ligand, base, and solvent to control the regioselectivity. For instance, a less reactive palladium catalyst system might favor selective coupling at the more activated C2 position, leaving the C5-Cl intact for subsequent transformations.

| Cross-Coupling Reaction | Bond Formed | Reactants |

| Suzuki-Miyaura | C-C | Aryl/vinyl boronic acid or ester |

| Sonogashira | C-C (alkyne) | Terminal alkyne |

| Heck | C-C (alkene) | Alkene |

| Buchwald-Hartwig | C-N | Primary or secondary amine |

Suzuki-Miyaura Coupling in Quinazoline Modification

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. In the context of dihaloquinazolines, this reaction allows for the selective introduction of aryl or vinyl substituents. The regioselectivity of the coupling is dictated by the electronic properties of the quinazoline ring. The C4 position is the most electrophilic and thus the most reactive, followed by the C2 position. Positions on the fused benzene ring are significantly less reactive. nih.gov

For this compound, the C2 position is more activated towards oxidative addition to the palladium(0) catalyst than the C5 position. This allows for selective mono-arylation at the C2 position under carefully controlled conditions. By employing a slight excess of the boronic acid, a suitable palladium catalyst such as Pd(PPh₃)₄, and a base, the C2-arylated product can be obtained in good yield, leaving the C5-chloro substituent intact for subsequent transformations.

A study on the closely related 4,7-dichloroquinazoline (B1295908) demonstrated that mono-coupling occurs selectively at the C4 position. mdpi.com This further supports the principle of differential reactivity based on the electronic environment of the carbon-chlorine bonds in the quinazoline system.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Dichloroquinazolines (Analogous Systems) Data extrapolated from reactions on 2,4- and 4,7-dichloroquinazoline systems to predict reactivity for the 2,5-isomer.

| Entry | Dichloroquinazoline | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | 2,4-dichloroquinazoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 2-Chloro-4-phenylquinazoline | ~85 |

| 2 | 4,7-dichloroquinazoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH | 80 (MW) | 7-Chloro-4-(4-methoxyphenyl)quinazoline | 45 |

Sequential coupling is also a viable strategy. After the initial reaction at the more reactive C2 position of this compound, a second Suzuki-Miyaura coupling can be performed at the C5 position, often requiring more forcing conditions (e.g., higher temperatures, stronger base, or a more active catalyst system) to achieve the diarylated product.

Heck and Sonogashira Reactions

The Heck and Sonogashira reactions are powerful palladium-catalyzed methods for the formation of C-C bonds, specifically for creating alkenylated and alkynylated products, respectively.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. For this compound, selective vinylation would be expected at the more reactive C2 position. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. While aryl chlorides are generally less reactive than bromides or iodides in Heck reactions, the activated nature of the C2-Cl bond on the quinazoline ring facilitates the reaction.

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The regioselectivity follows the same principles as other cross-coupling reactions on the quinazoline core. Studies on the analogous 2,4-dichloroquinoline (B42001) have shown that regioselective alkynylation occurs exclusively at the C2 position. beilstein-journals.orgnih.gov This is attributed to the higher electrophilicity of the C2 position and the potential for the quinoline (B57606) nitrogen to coordinate with the palladium catalyst, directing the reaction to the adjacent site. nih.govbeilstein-journals.org A similar outcome is anticipated for this compound, allowing for the synthesis of 2-alkynyl-5-chloroquinazolines. These intermediates can then undergo further functionalization at the C5 position, for instance, via a subsequent Suzuki coupling. nih.gov

Table 2: Predicted Regioselective Sonogashira Coupling of this compound Based on data from 2,4-dichloroquinoline.

| Entry | Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Predicted Product |

| 1 | This compound | Phenylacetylene | Pd/C, CuI, PPh₃ | Et₃N | Water | 80 | 5-Chloro-2-(phenylethynyl)quinazoline |

| 2 | This compound | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Diisopropylamine | THF | RT | 5-Chloro-2-((trimethylsilyl)ethynyl)quinazoline |

Stille, Kumada, and Negishi Cross-Couplings

While less commonly reported for quinazoline systems compared to Suzuki or Sonogashira reactions, the Stille, Kumada, and Negishi couplings represent alternative strategies for C-C bond formation.

The Stille reaction uses organotin reagents and offers the advantage of being tolerant to a wide variety of functional groups. libretexts.orgwikipedia.org The reaction mechanism is similar to other palladium-catalyzed couplings, and selective reaction at the C2 position of this compound would be expected. However, the toxicity of organotin compounds is a significant drawback. libretexts.org

The Kumada coupling utilizes highly reactive Grignard reagents (organomagnesium halides) and is often catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.org Its high reactivity can be a disadvantage when working with polyfunctionalized substrates like this compound, as it may lead to a lack of selectivity and side reactions. The Grignard reagent can react with sensitive functional groups, limiting the scope of the reaction. chem-station.com

The Negishi coupling employs organozinc reagents, which are generally more functional group tolerant than Grignard reagents but more reactive than organoboron or organotin compounds. wikipedia.orgorganic-chemistry.org This reaction provides a good balance of reactivity and selectivity and has a broad scope. It allows for the coupling of sp³, sp², and sp hybridized carbon atoms. For this compound, a Negishi coupling could potentially be used for selective alkylation or arylation at the C2 position.

The application of these three coupling methods to dihaloquinazolines is not extensively documented in the literature, likely due to the widespread success and milder conditions of the Suzuki-Miyaura and Sonogashira reactions for these substrates.

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. wikipedia.orgjk-sci.com This reaction is of paramount importance for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Given the electrophilicity profile of the quinazoline ring, the Buchwald-Hartwig amination of this compound is expected to proceed with high regioselectivity at the C2 position. This is analogous to nucleophilic aromatic substitution (SₙAr) reactions, where amines preferentially attack the C4 position in 2,4-dichloroquinazoline, followed by the C2 position. nih.gov In the absence of a C4 substituent, the C2 position becomes the primary site for amination. The reaction typically requires a palladium catalyst, a specialized phosphine ligand (e.g., BINAP, XPhos), and a strong base such as sodium tert-butoxide. jk-sci.com

This selectivity allows for the synthesis of 2-amino-5-chloroquinazoline (B68112) derivatives. The remaining chlorine at the C5 position can then be targeted in a subsequent cross-coupling reaction to generate diverse, polysubstituted quinazolines.

Table 3: Predicted Conditions for Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Predicted Product |

| 1 | Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-100 | 5-Chloro-N-phenylquinazolin-2-amine |

| 2 | Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100-120 | 4-(5-Chloroquinazolin-2-yl)morpholine |

Ring Transformations and Cycloaddition Reactions

Beyond substitution at the chloro-positions, the quinazoline core can participate in reactions that modify the heterocyclic ring system itself.

Ring transformation reactions often involve the reaction of a haloquinazoline with a potent binucleophile. For instance, treatment of 4-chloroquinazolines with hydrazine (B178648) at high temperatures can lead to a ring-opening and re-closure sequence, resulting in the formation of aminophenyl-1,2,4-triazole derivatives. This type of transformation proceeds via an initial nucleophilic substitution, followed by an intramolecular cyclization and cleavage of the original pyrimidine ring.

Cycloaddition reactions offer a sophisticated method to build fused polycyclic systems onto the quinazoline framework. The quinazoline ring can act as a component in various cycloaddition processes. For example, quinazolinone derivatives can be converted into zwitterionic intermediates that undergo [3+2] dipolar cycloaddition with dipolarophiles like N-arylmaleimides. nih.gov This approach leads to the formation of complex, fused heterocyclic systems such as pyrrolo- and pyridazinoquinazolines. nih.gov Another strategy involves the [4+2] cycloaddition of N-arylketenimines, where the aza-diene moiety of the ketenimine reacts with a cyano group to construct the quinazoline ring itself. While not a reaction of this compound, it demonstrates the utility of cycloaddition in synthesizing the core structure. These reactions highlight the versatility of the quinazoline nucleus as a scaffold for constructing complex, three-dimensional molecules.

Academic Investigations into the Biological Activities of 2,5 Dichloroquinazoline Derivatives

The Quinazoline (B50416) Scaffold as a Pharmacophore in Drug Discovery

The quinazoline skeleton, a fused heterocycle consisting of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is recognized as a "privileged structure" in medicinal chemistry. researchgate.net This designation stems from its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov Consequently, quinazoline derivatives have been extensively investigated, resulting in a diverse library of compounds with significant therapeutic potential. nih.gov

The versatility of the quinazoline scaffold allows for the introduction of various substituents at different positions, which can modulate its biological effects. This structural flexibility has enabled medicinal chemists to design and synthesize numerous quinazoline-containing molecules with a wide array of activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. researchgate.netnih.gov The significance of this scaffold is underscored by the number of quinazoline-based drugs that have received clinical approval. For instance, gefitinib (B1684475), erlotinib, and lapatinib (B449) are established anticancer agents that target key signaling pathways in tumor cells. nih.gov

The broad applicability of the quinazoline core has made it a focal point in the development of novel therapeutic agents. nih.gov Its derivatives have been explored for treating a multitude of diseases, demonstrating activities such as analgesic, anticonvulsant, antimalarial, and antidiabetic effects. researchgate.net The continued interest in this scaffold is driven by its proven success in clinical applications and the potential for discovering new compounds with improved efficacy and selectivity.

Comparative Biological Activity Studies with 2,5-Dichloroquinazoline Derivatives

While the broader class of quinazoline derivatives has been extensively studied, specific academic investigations focusing solely on the biological activities of this compound derivatives are not widely represented in the available literature. Much of the research on dihaloquinazolines has centered on other substitution patterns, such as 2,4-dichloro and 6,8-disubstituted analogs. Therefore, the following sections provide a general overview of the known biological activities of quinazoline derivatives in the relevant therapeutic areas, with the understanding that direct data for the 2,5-dichloro isomer is limited.

The anticancer activity of quinazoline derivatives is one of the most thoroughly investigated areas. nih.gov These compounds have been shown to exert their cytotoxic effects through various mechanisms, making them promising candidates for cancer chemotherapy.

The position of halogen substituents on the quinazoline ring is a critical determinant of cytotoxic activity. Structure-activity relationship (SAR) studies on various dihaloquinazoline derivatives have revealed that the specific placement of halogens can significantly influence their anticancer potency. For instance, in some series of quinazoline derivatives, the presence of a chlorine atom at certain positions has been shown to enhance cytotoxic effects against various cancer cell lines. However, specific SAR studies detailing the impact of the 2,5-dichloro substitution pattern on anticancer activity are not extensively documented. General findings for other dihaloquinazolines suggest that the electronic and steric properties imparted by the halogens, as well as their specific locations, play a crucial role in the interaction with biological targets.

Quinazoline derivatives are known to inhibit several key targets involved in cancer progression. One of the most notable targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival. medchemexpress.cn Several clinically approved quinazoline-based anticancer drugs function as EGFR inhibitors. nih.gov

Additionally, some quinazoline derivatives have been found to interfere with DNA repair mechanisms in cancer cells. Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme essential for DNA repair, has been identified as a target for certain quinazoline compounds. nih.gov Inhibition of PARP-1 can lead to the accumulation of DNA damage and subsequent cell death in cancer cells, particularly those with existing DNA repair deficiencies.

Quinoline (B57606) and quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activity. researchgate.net The search for new antimicrobial agents is driven by the increasing prevalence of drug-resistant pathogens. ijser.in

Investigations into various substituted quinazolines have shown their potential against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. researchgate.net The mechanism of action for their antimicrobial effects can vary, and the specific substitutions on the quinazoline ring are crucial for their potency and spectrum of activity. While the general class of quinazolines holds promise for antimicrobial drug discovery, dedicated studies on the antibacterial and antifungal efficacy of this compound derivatives are limited in the reviewed scientific literature.

The anti-inflammatory potential of quinazoline derivatives has been an active area of research. nih.govscite.ai These compounds have been investigated for their ability to modulate inflammatory pathways, often by inhibiting key enzymes such as cyclooxygenases (COX). scite.ai

For example, a study on novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives demonstrated their potential as anti-inflammatory agents. scite.ai In this study, the synthesized compounds were evaluated for their ability to inhibit protein denaturation, a common screening method for anti-inflammatory activity. One of the derivatives showed significant activity, comparable to the standard drug diclofenac. scite.ai While this study highlights the potential of chloro-substituted quinazolines, it does not specifically address the 2,5-dichloro isomer. The development of quinazoline-based compounds as non-steroidal anti-inflammatory drugs (NSAIDs) remains an area of interest, though specific research on the anti-inflammatory properties of this compound derivatives is not extensively available.

Antihypertensive and Adrenoceptor Antagonist Activities

Derivatives of the quinazoline scaffold have been a significant focus of research for cardiovascular applications, particularly as antihypertensive agents. Their mechanism of action is often linked to the antagonism of adrenoceptors, which are key regulators of blood pressure.

One notable derivative, 3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(methylthio)-2,3-dihydroimidazo[1,2-c]quinazoline, known as DL-017, has demonstrated potent antihypertensive effects. nih.gov In studies involving spontaneously hypertensive rats, intravenous administration of DL-017 resulted in a dose-dependent decrease in both heart rate and blood pressure that was sustained for over two hours. nih.gov The antihypertensive efficacy of DL-017 at a dose of 0.1 mg/kg was comparable to that of prazosin (B1663645), a well-established antihypertensive drug. nih.gov The primary mechanism for this blood pressure reduction is attributed to its blockade of α1-adrenoceptors. This was confirmed by its ability to inhibit the pressor response induced by phenylephrine, an α1-adrenergic agonist, while having no effect on the response to angiotensin II. nih.gov This selective action highlights the role of α1-adrenoceptor antagonism in the antihypertensive properties of this quinazoline derivative.

Further research has explored other quinazoline-based compounds for their vasoprotective effects in the context of hypertension. The compound L-2286, identified as 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one, was investigated for its ability to mitigate vascular remodeling induced by hypertension. nih.gov This compound acts as an inhibitor of poly(ADP-ribose)-polymerase (PARP), an enzyme activated by oxidative stress, which is a key factor in the pathology of hypertensive vascular damage. nih.gov Studies have shown that PARP inhibition by this quinazoline derivative can provide significant vasoprotective effects, suggesting that targeting PARP-1 could be a novel therapeutic strategy for preventing the adverse vascular changes associated with hypertension. nih.gov

| Compound | Investigated Activity | Key Findings | Mechanism of Action |

|---|---|---|---|

| DL-017 | Antihypertensive | Dose-dependent reduction of blood pressure and heart rate in spontaneously hypertensive rats. nih.gov | α1-adrenoceptor antagonist. nih.gov |

| L-2286 | Vasoprotective in Hypertension | Suppresses hypertension-induced vascular alterations. nih.gov | Poly(ADP-ribose)-polymerase (PARP) inhibitor. nih.gov |

Antiviral and Antitubercular Applications

The quinazoline core is a versatile scaffold for the development of antimicrobial agents, with numerous derivatives showing promise against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis.

One study focused on the synthesis of 4-alkylthioquinazoline derivatives, revealing significant antimycobacterial activity. nih.gov Among the synthesized compounds, 4-(S-Butylthio)quinazoline was identified as a particularly potent agent, demonstrating higher activity against atypical mycobacterial strains than the first-line antitubercular drug isoniazid (B1672263). nih.gov The research highlighted that most of the synthesized compounds in this series were active against a range of mycobacteria, including Mycobacterium tuberculosis, Mycobacterium avium, Mycobacterium kansasii, Mycobacterium fortuitum, and Mycobacterium intracellulare. nih.gov

Another investigation into novel 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives identified several compounds with potent antitubercular effects. nih.gov Compound 5n from this series was the most effective against MTB, with a minimum inhibitory concentration (MIC) of 12.5 μg/mL. nih.gov Other derivatives in the same series also showed effective activity, with MIC values of 15 μg/mL. nih.gov The study also evaluated the compounds' ability to inhibit the InhA enzyme, a key component of the mycobacterial fatty acid synthase II system and a validated target for antitubercular drugs. nih.gov

| Compound/Derivative Series | Target Organism | Activity Measurement (MIC) | Key Findings |

|---|---|---|---|

| 4-(S-Butylthio)quinazoline | Atypical Mycobacteria | Not specified | More active than isoniazid against atypical strains. nih.gov |

| 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivative (5n) | Mycobacterium tuberculosis | 12.5 μg/mL | Most potent compound in the series; also showed inhibitory effects on the InhA enzyme. nih.gov |

| 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives (5g, 5i-l, 5o, 5q-t, 5v, 7w) | Mycobacterium tuberculosis | 15 μg/mL | Demonstrated effective activity against MTB. nih.gov |

Other Investigated Pharmacological Activities (e.g., Anticonvulsant, Antimalarial, Antioxidant, Anti-Alzheimer's)

The structural versatility of the quinazoline nucleus has prompted its investigation across a wide spectrum of pharmacological activities beyond cardiovascular and antimicrobial applications. Quinazolin-4(3H)-one derivatives, in particular, have been found to possess a diverse range of biological properties. researchgate.net

Among these, anticonvulsant activity has been a notable area of study. While specific derivatives of this compound were not detailed in the provided search context, the broader class of quinazolinones has been explored for this purpose. For instance, heterocyclic thiosemicarbazones incorporating a quinazolinone moiety have been recognized for their potential therapeutic value, including anticonvulsant effects. researchgate.net Similarly, the synthesis of 2-azetidinyl-4-quinazolinones has been pursued as part of multi-step processes aimed at developing new pharmacologically active agents. researchgate.net

Research into other areas such as antimalarial, antioxidant, and anti-Alzheimer's activities for this compound derivatives specifically is an ongoing field of exploration. The broad bioactivity profile of related heterocyclic systems, such as neocryptolepine (B1663133) (an indolo[2,3-b]quinoline), which includes antiplasmodial (antimalarial) activity, suggests the potential for quinazoline-based structures in these therapeutic areas. nih.gov The development of multi-target-directed ligands (MTDLs) that combine functionalities, such as cholinesterase inhibition (relevant to Alzheimer's disease) with other activities, represents a modern approach in drug design where quinazoline scaffolds could be employed. nih.gov

Mechanistic Studies of Biological Action

Target Identification and Validation

Identifying the specific molecular targets of bioactive compounds is crucial for understanding their mechanism of action and for rational drug design. For quinazoline derivatives, various targets have been identified depending on their therapeutic application.

In the context of antihypertensive activity, the α1-adrenoceptor has been validated as a primary target for compounds like DL-017. nih.gov This was established through experiments showing that the compound could block the physiological response to an α1-agonist. nih.gov For antitubercular quinazoline derivatives, the enzyme InhA, which is essential for mycolic acid biosynthesis in mycobacteria, has been identified as a key target. nih.gov Molecular docking studies have further elucidated the interactions between these quinoline-triazole hybrids and the InhA enzyme. nih.gov

In oncology, the PI3K/AKT/mTOR signaling pathway is a frequently identified target. A derivative of neocryptolepine, which shares structural similarities with certain quinazolines, was designed to modulate this pathway in colorectal cancer cells. nih.gov Similarly, poly(ADP-ribose)-polymerase (PARP-1) was identified as the target for the vasoprotective effects of the quinazoline derivative L-2286 in hypertension. nih.gov

Modern target identification often employs in silico techniques like Inverse Virtual Screening (IVS), which uses a molecule to search for potential protein targets. nih.gov This approach has been used to identify Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target for 2-aryl-quinoline-4-carboxylic acid derivatives. nih.gov

Cellular and Molecular Pathway Modulation

Once a compound binds to its molecular target, it modulates cellular and molecular pathways, leading to a physiological response. The interaction of quinazoline derivatives with their targets initiates a cascade of downstream effects.

For instance, the modulation of the PI3K/AKT/mTOR pathway by a 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline derivative was shown to inhibit the proliferation of colorectal cancer cells. nih.gov This signaling pathway is critical for regulating cell growth, proliferation, apoptosis, and autophagy, and its inhibition is a key strategy in cancer therapy. nih.gov

In the case of the PARP inhibitor L-2286, its action suppresses the adverse vascular remodeling associated with hypertension. nih.gov PARP-1 activation by oxidative stress contributes to inflammation and cell death in blood vessels; its inhibition by the quinazoline derivative helps to preserve vascular integrity. nih.gov

In metastatic squamous cell carcinoma cells, the flavonoid luteolin (B72000) was found to induce apoptosis by inhibiting AKT signaling. When combined with chloroquine, an autophagy inhibitor, its cell-death-inducing effect was enhanced. This demonstrates how modulating interconnected pathways like apoptosis and autophagy can be a powerful therapeutic strategy.

Enzyme Inhibition Kinetics

Understanding the kinetics of enzyme inhibition is fundamental to characterizing the potency and mechanism of a drug. This involves determining parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), as well as identifying the mode of inhibition (e.g., competitive, noncompetitive, or uncompetitive).

For competitive inhibitors, which bind to the enzyme's active site, the effect can be overcome by increasing the substrate concentration. libretexts.org This type of inhibition increases the apparent Michaelis-Menten constant (Km) but does not affect the maximum reaction velocity (Vmax). nih.gov In contrast, a noncompetitive inhibitor binds to a site other than the active site and reduces the Vmax without affecting the Km. libretexts.orgkhanacademy.org Uncompetitive inhibitors bind only to the enzyme-substrate complex, decreasing both Vmax and Km. khanacademy.org

Graphical methods like Lineweaver-Burk plots are instrumental in distinguishing between these inhibition types. khanacademy.org For example, in competitive inhibition, the lines on the plot intersect at the y-axis, while in noncompetitive inhibition, they intersect on the x-axis. libretexts.org

In the development of antitubercular agents, the IC50 value is a common metric for inhibitor potency. For example, the IC50 values for tyrosinase inhibitors like kojic acid and benzoic acid were determined electrochemically, showing that the measured potency is dependent on the substrate concentration, which is characteristic of competitive inhibition. nih.gov

| Compound | Target Enzyme | Kinetic Parameter | Finding |

|---|---|---|---|

| Cloperastine | Histamine H1 Receptor | Ki | 3.8 nM researchgate.net |

| Cloperastine | σ1 Receptor | Ki | 20 nM researchgate.net |

| Nefopam | Norepinephrine Transporter (NET) | Ki | 33 nM researchgate.net |

| Nefopam | Serotonin Transporter (SERT) | Ki | 29 nM researchgate.net |

Computational Chemistry and Theoretical Studies on 2,5 Dichloroquinazoline

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic properties of molecules. These methods can elucidate electron distribution, orbital energies, and molecular geometries, offering deep insights into chemical reactivity and stability.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to predict their properties. nih.gov It is particularly useful for analyzing molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactions.

The LUMO is the lowest energy orbital that is capable of accepting an electron. In a nucleophilic aromatic substitution (SNAr) reaction, a nucleophile attacks an electron-deficient site on the aromatic ring. The location of this attack can often be predicted by analyzing the LUMO of the substrate. The atom with the largest LUMO coefficient is typically the most electrophilic and, therefore, the most susceptible to nucleophilic attack.

While specific DFT studies on 2,5-dichloroquinazoline are not extensively documented in the literature, valuable insights can be drawn from studies on the closely related isomer, 2,4-dichloroquinazoline (B46505). nih.gov DFT calculations performed on 2,4-dichloroquinazoline revealed that the carbon atom at the C4-position has a significantly higher LUMO coefficient compared to the carbon at the C2-position. This theoretical finding indicates that the C4 position is the more favorable site for nucleophilic attack. nih.gov This prediction aligns with experimental observations, where reactions with various amine nucleophiles consistently show regioselective substitution at the C4-position. nih.gov This methodology of analyzing LUMO coefficients is directly applicable to this compound to predict its reactivity towards nucleophiles.

Table 1: Predicted Reactivity of Dichloroquinazoline Isomers based on DFT Calculations

| Compound | Position | LUMO Coefficient Analysis | Predicted Site of Nucleophilic Attack |

|---|---|---|---|

| 2,4-Dichloroquinazoline | C4 | Higher LUMO coefficient compared to C2 | C4 |

| 2,4-Dichloroquinazoline | C2 | Lower LUMO coefficient compared to C4 | Less favorable than C4 |

Beyond identifying reactive sites, DFT can be used to calculate the activation energies (Ea) for different potential reaction pathways. The reaction pathway with the lower activation energy will be kinetically favored and proceed at a faster rate.

Conformation and Stereochemistry Analysis

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the core quinazoline (B50416) ring system is aromatic and thus largely planar and rigid. Consequently, it does not exhibit a wide range of conformations. Computational geometry optimization studies would confirm this planarity. Furthermore, this compound is an achiral molecule as it possesses a plane of symmetry and lacks any stereocenters. Therefore, stereochemical analysis is not applicable unless the molecule is derivatized with a chiral substituent.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules and their interactions with other molecules, such as biological macromolecules. These methods are essential in drug discovery and materials science.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ukaazpublications.com It is a key tool in structure-based drug design, used to screen virtual libraries of compounds and predict their binding affinity and mode of interaction with a biological target. ekb.eg

While specific docking studies featuring this compound are not prominent, numerous studies have been conducted on various quinazoline derivatives, demonstrating the utility of this scaffold in interacting with a wide range of biological targets. ekb.eg These studies provide a framework for how this compound and its future derivatives could be investigated. For example, docking studies on substituted quinazolines have identified them as potential inhibitors of enzymes like phosphodiesterases (PDEs), SARS-CoV-2 main protease (Mpro), and various kinases by predicting their binding energies and key interactions within the active sites. ekb.egnih.gov The quinazoline core often participates in crucial hydrogen bonding and hydrophobic interactions with protein residues. ekb.eg

Table 2: Examples of Molecular Docking Studies on Quinazoline Derivatives

| Quinazoline Derivative Class | Protein Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Quinazolin-2,4-diones | SARS-CoV-2 Main Protease (Mpro) | Binding energies ranged from -7.9 to -9.6 kcal/mol. The quinazoline moiety and amide fragments acted as hydrogen bond donors/acceptors. | ekb.eg |

| 2,6-Dichloro-4-hydrazinoquinazolines | Phosphodiesterase 7 (PDE7) | Derivatives showed favorable binding interactions within the PDE7 active site, suggesting potential as anti-inflammatory agents. | nih.gov |

| 2-Phenyl-3-substituted quinazolin-4(3H)-ones | Enoyl-acyl carrier protein reductase | The 2-phenyl series showed high predicted binding affinity due to hydrophobic interactions in the binding region. | ukaazpublications.com |

Molecular Dynamics Simulations for Binding Stability

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are crucial for assessing the stability of a ligand (like a derivative of this compound) when bound to its biological target, typically a protein or enzyme. This technique provides insights into the dynamic nature of the ligand-receptor complex, which is something that static methods like molecular docking cannot fully capture. mdpi.comdntb.gov.ua

The simulation begins with the docked pose of the ligand in the protein's binding site. The system is then solvated in a water box with ions to mimic physiological conditions. Over a simulation period, typically nanoseconds to microseconds, the trajectories of all atoms are calculated by solving Newton's equations of motion. Analysis of these trajectories can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored. A stable RMSD value over time suggests that the ligand remains securely in the binding pocket without significant conformational changes or dissociation. nih.govmdpi.com

Key Interactions: MD simulations can identify persistent interactions, such as hydrogen bonds, hydrophobic contacts, and water bridges, that are critical for stabilizing the complex. mdpi.com For instance, a simulation could show that the chlorine atoms on the quinazoline ring consistently engage in hydrophobic interactions within a specific sub-pocket of the target protein.

Flexibility of Residues: The root-mean-square fluctuation (RMSF) is calculated for each amino acid residue of the protein to identify which parts of the protein are flexible and which are rigid upon ligand binding. mdpi.com High flexibility in binding site residues might indicate an induced-fit mechanism.

Binding Free Energy: Techniques like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to the MD trajectory to estimate the binding free energy of the ligand-protein complex. This provides a quantitative measure of the binding affinity. mdpi.com

In a hypothetical study of a this compound derivative targeting a specific kinase, MD simulations would be essential to confirm that the initial docked pose is stable and to understand the dynamic interactions that contribute to its inhibitory activity.

Table 1: Example Parameters Analyzed in a Molecular Dynamics Simulation

| Parameter | Description | Significance for Binding Stability |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions in the ligand and protein backbone from a reference structure over time. | A low and stable RMSD value (e.g., < 3 Å) indicates the complex is stable. nih.gov |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average positions. | Highlights flexible regions of the protein, which can be important for ligand entry or induced fit. mdpi.com |

| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and the protein. | Persistent hydrogen bonds are crucial anchors for holding the ligand in the binding site. mdpi.com |

| Binding Free Energy (e.g., MM-GBSA) | An estimation of the total energy change when the ligand binds to the protein. | A more negative value indicates a stronger and more favorable binding affinity. mdpi.com |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based and structure-based drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. mdpi.com These features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable groups. mdpi.com

Pharmacophore Model Generation: If the 3D structure of the target protein is known, a structure-based pharmacophore can be generated by analyzing the key interactions between a known active ligand and the protein's binding site. Alternatively, if several active molecules are known but the protein structure is not, a ligand-based model can be created by aligning the molecules and identifying the common chemical features responsible for their activity. mdpi.comnih.gov

Virtual Screening: Once a robust pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that possess the required pharmacophoric features arranged in the correct spatial orientation. lshtm.ac.ukmdpi.com This process, known as virtual screening, acts as a computational filter to rapidly identify a smaller, more manageable set of promising candidates from millions of compounds for further experimental testing. mdpi.comrsc.org

For this compound, a pharmacophore model could be developed based on its interaction with a target of interest. For example, in studies on related quinazoline compounds, pharmacophore models have been successfully used to identify inhibitors of targets like Janus kinase 2 (JAK2) and DNA gyrase. nih.govnih.gov A typical model might include a hydrogen bond acceptor feature corresponding to one of the quinazoline nitrogen atoms, and hydrophobic/aromatic features corresponding to the fused ring system. This model would then be used to screen databases to find new, structurally diverse molecules that could potentially bind to the same target.

Table 2: Example of a Hypothetical Pharmacophore Model for a Kinase Target

| Feature Type | Geometric Definition | Corresponding Moiety (Hypothetical) |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Point/Sphere | N1 atom of the quinazoline ring |

| Aromatic Ring (AR) | Ring/Plane | The benzene (B151609) ring of the quinazoline core |

| Aromatic Ring (AR) | Ring/Plane | The pyrimidine (B1678525) ring of the quinazoline core |

| Hydrophobic (H) | Point/Sphere | The region around the C5-chloro substituent |

| Exclusion Volume | Sphere | Represents forbidden areas occupied by the protein |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govlongdom.org The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological activity. A QSAR model provides a mathematical equation that quantifies this relationship. jocpr.com

The process of developing a QSAR model involves several key steps:

Data Set Preparation: A series of structurally related compounds, such as analogs of this compound with different substituents, is required. The biological activity (e.g., IC50 values) for each compound against a specific target must be experimentally determined.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological or 3D descriptors that describe the molecule's shape and structure.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a subset of the calculated descriptors to the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested. This is often done by dividing the initial dataset into a training set (to build the model) and a test set (to validate it). Statistical metrics like the squared correlation coefficient (R²) and the predictive squared correlation coefficient (Q²) are used to assess the model's robustness and predictive ability. nih.govnih.gov

A validated QSAR model can be highly valuable. It can help in understanding which structural features are important for activity (e.g., whether bulky or electron-withdrawing groups at a certain position increase or decrease potency) and can be used to predict the activity of new, yet-to-be-synthesized analogs. nih.gov This predictive capability saves significant time and resources in the lead optimization phase of drug discovery. jocpr.com For a series of this compound derivatives, a QSAR study could reveal, for example, that increasing the hydrophobicity at the 2-position while maintaining an electron-donating group at the 5-position is key to enhancing inhibitory activity against a particular target.

Table 3: Statistical Parameters for Validating a QSAR Model

| Parameter | Description | Acceptable Value for a Good Model |

|---|---|---|

| n | Number of compounds in the dataset | Varies, but a larger set is generally better. |

| R² (Squared Correlation Coefficient) | Measures the goodness of fit of the model for the training set. | > 0.6 |

| Q² (Leave-one-out Cross-validation Coefficient) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred (Predictive R² for Test Set) | Measures the external predictive ability of the model on an independent test set. | > 0.6 nih.gov |

| F-value | F-test statistic, indicates the statistical significance of the model. | High value indicates a significant model. |

| SEE (Standard Error of Estimate) | Measures the absolute error of the model's predictions. | Low value is desirable. |

Analytical and Spectroscopic Characterization Techniques for 2,5 Dichloroquinazoline and Derivatives

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for probing the molecular structure of 2,5-dichloroquinazoline. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the four protons on the quinazoline (B50416) ring system. The chemical shifts (δ) of these protons are influenced by the electronegativity of the nitrogen atoms and the chlorine substituents, as well as by through-bond and through-space coupling effects. Protons on the aromatic ring will typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring current. The proton at position 4 (C4-H) is expected to be the most deshielded due to its proximity to two nitrogen atoms, appearing as a singlet at a high chemical shift. The protons on the benzene (B151609) portion of the ring (H-6, H-7, H-8) will exhibit splitting patterns (doublets, triplets, or multiplets) based on their coupling with adjacent protons. For instance, in related quinazoline structures, aromatic protons typically resonate between 7.3 and 8.7 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all eight carbon atoms in the this compound structure. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons bonded to electronegative chlorine and nitrogen atoms (C-2, C-4, C-5, C-8a) will be significantly deshielded and appear at higher chemical shifts (further downfield). The C-2 and C-4 carbons, being part of the pyrimidine (B1678525) ring and bonded to both nitrogen and chlorine (for C-2), are expected to have the largest chemical shifts, often in the range of 150-165 ppm. Carbons of the benzene ring will resonate in the typical aromatic region of approximately 120-140 ppm. The specific shifts allow for the unambiguous assignment of each carbon atom in the molecule.

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on general principles and data from similar quinoline (B57606)/quinazoline structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~160-165 |

| C4 | ~8.8-9.2 (singlet) | ~150-155 |

| C4a | - | ~125-130 |

| C5 | - | ~135-140 |

| C6 | ~7.8-8.0 (doublet) | ~128-132 |

| C7 | ~7.6-7.8 (triplet) | ~126-129 |

| C8 | ~7.9-8.1 (doublet) | ~129-133 |

| C8a | - | ~148-152 |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured.

Standard Mass Spectrometry (MS): Electron Impact (EI) ionization would produce a molecular ion (M⁺•). The mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The molecular weight of this compound (C₈H₄Cl₂N₂) is 198.04 g/mol . The molecular ion peak [M]⁺• should appear at m/z 198, with accompanying peaks at m/z 200 ([M+2]⁺•) and m/z 202 ([M+4]⁺•) corresponding to the presence of one and two ³⁷Cl isotopes, respectively. The relative intensities of these peaks (approximately 9:6:1) are a definitive indicator of a dichloro-substituted compound. Fragmentation of the molecular ion typically involves the loss of a chlorine atom (M-35 or M-37) or hydrogen cyanide (M-27) from the pyrimidine ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. For C₈H₄Cl₂N₂, the calculated exact mass is 197.9751. An experimental HRMS measurement confirming this value within a few parts per million (ppm) provides strong evidence for the elemental composition of this compound.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Expected Observation | Information Obtained |

|---|---|---|

| MS (EI) | Molecular ion cluster at m/z 198, 200, 202 | Confirmation of molecular weight and presence of two chlorine atoms |

| HRMS (ESI-TOF) | [M+H]⁺ at m/z 198.9829 (calc. for C₈H₅Cl₂N₂⁺) | Unambiguous molecular formula confirmation |

| MS/MS | Fragments corresponding to loss of Cl, HCl, HCN | Structural fragmentation pattern |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound will display characteristic absorption bands for its aromatic and heterocyclic structure.

Key expected absorptions include:

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.

C=C and C=N Stretching (Ring Vibrations): Multiple sharp bands of variable intensity in the 1400-1650 cm⁻¹ region, which are characteristic of the quinazoline aromatic ring system.

C-Cl Stretching: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, confirming the presence of chloro substituents.

C-H Bending (Out-of-Plane): Bands in the 700-900 cm⁻¹ region, which can provide information about the substitution pattern on the benzene ring.

Table 3: Characteristic IR Absorption Frequencies for this compound Values are typical ranges for the specified functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Weak-Medium |

| C=N Ring Stretch | 1620 - 1650 | Medium |

| Aromatic C=C Ring Stretch | 1450 - 1600 | Medium-Strong |

| C-Cl Stretch | 600 - 800 | Strong |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic and heterocyclic compounds like this compound, the primary electronic transitions are π → π* and n → π*.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), is expected to show strong absorption bands in the ultraviolet region. Quinazoline itself exhibits absorption maxima around 225, 270, and 305 nm. The introduction of chloro substituents can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima (λ_max). For example, the related compound 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) shows a sharp absorption cut-off at 237 nm. The spectrum of this compound is expected to display multiple absorption bands between 220 and 350 nm, corresponding to the π → π* transitions of the conjugated aromatic system. Weaker n → π* transitions, originating from the non-bonding electrons on the nitrogen atoms, may also be observed as shoulders on the main absorption bands.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this type of analysis.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used. The mobile phase would consist of a polar solvent mixture, commonly a gradient of acetonitrile or methanol (B129727) and water, often with a modifier like formic acid or a buffer to ensure good peak shape. The this compound compound is separated from impurities based on differences in their polarity and interaction with the stationary phase. Detection is usually performed with a UV detector set at one of the compound's absorption maxima (e.g., ~230 nm or ~270 nm). The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A validated HPLC method can accurately quantify the purity of this compound to levels greater than 99%.

Table 4: Typical HPLC Parameters for Purity Analysis of Quinazoline Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm or 270 nm |

| Column Temperature | 25-40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for the analysis of volatile and thermally stable compounds. In the context of quinazoline derivatives, GC-MS serves to determine the purity of a sample and confirm the molecular weight of the target compound.

The process involves injecting a volatilized sample into a GC column, where components are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

While specific GC-MS data for this compound is not extensively published in peer-reviewed literature, the analysis of related quinazoline structures provides a clear framework for its application. For instance, in the characterization of newly synthesized 2-substituted mercapto-4(3H)-quinazolinone analogs, mass spectral data is typically acquired to confirm the expected molecular ion peak, which is a critical step in verifying the success of a chemical transformation. researchgate.net The fragmentation pattern observed in the mass spectrum provides additional structural information, helping to piece together the molecule's framework.

A typical GC-MS analysis of a quinazoline derivative would involve the following parameters, which can be adapted for this compound based on its specific properties.

Table 1: Representative GC-MS Parameters for Quinazoline Derivative Analysis

| Parameter | Value/Setting |

| GC Column | DB-5MS (or equivalent) |

| Injector Temp. | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temp 70°C, ramp at 20°C/min to 250°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Scan Range | 50-650 m/z |

This table is illustrative of typical starting conditions for the analysis of heterocyclic compounds and would be optimized for the specific analyte. jove.com

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used extensively in synthetic organic chemistry to monitor the progress of reactions and assess the purity of products. nih.govchemistryhall.com The principle of TLC involves spotting a small amount of the reaction mixture or isolated product onto a stationary phase (commonly silica (B1680970) gel on a glass or aluminum plate) and developing the plate in a sealed chamber with a suitable mobile phase (a solvent or mixture of solvents).

Components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. This differential migration results in the separation of the components, which can be visualized under UV light (for UV-active compounds like quinazolines) or by using a staining agent. nih.gov

In the synthesis of this compound derivatives, TLC is crucial for:

Monitoring Reaction Progress: By spotting the reaction mixture alongside the starting material, a chemist can observe the consumption of the reactant and the formation of the product over time. The reaction is typically considered complete when the spot corresponding to the starting material has disappeared. nih.gov

Determining Purity: A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates impurities.

Optimizing Purification Conditions: TLC helps in selecting an appropriate solvent system for purification by column chromatography. An ideal solvent system will show good separation between the desired product and any impurities, with the product having a retention factor (Rf) typically between 0.2 and 0.4.

The Rf value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of a compound in a specific solvent system.

Table 2: Example of TLC for Reaction Monitoring in Quinazolinone Synthesis

| Compound | Role | Rf Value (n-hexane:EtOAc, 3:1) | Observation |

| Isatoic Anhydride | Starting Material | High | Spot diminishes as reaction proceeds. |

| Aldehyde/Ketone | Starting Material | Medium-High | Spot diminishes as reaction proceeds. |

| 4-oxo-dihydroquinazolinone | Product | Low-Medium | New spot appears and intensifies. |

Data is representative for a typical synthesis of a quinazolinone core structure and illustrates the principle of TLC monitoring. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS or LC/MS) is a highly sensitive and selective analytical technique that couples the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. It is particularly valuable for analyzing compounds that are not sufficiently volatile or stable for GC-MS.

In the analysis of this compound and its derivatives, LC-MS is used to:

Confirm the molecular weight of the synthesized compounds.

Assess the purity of the final product and identify any impurities.

Characterize the fragmentation patterns of the molecule, which aids in structural confirmation.

The sample is first separated on an HPLC column (e.g., a C18 reversed-phase column). The eluent from the HPLC is then introduced into the mass spectrometer's ion source (such as electrospray ionization, ESI), where molecules are ionized. The mass analyzer then separates the ions by their m/z ratio, providing molecular weight information. By inducing fragmentation of the molecular ion (tandem mass spectrometry or MS/MS), detailed structural information can be obtained. kuleuven.bebeilstein-journals.org

For example, in the characterization of novel quinazoline derivatives, LC-MS/MS analysis can elucidate fragmentation pathways. A protonated quinazoline molecule [M+H]+ might undergo characteristic losses of small molecules or fragmentation across the heterocyclic ring system, providing diagnostic ions that confirm the presence of the quinazoline core and its specific substituents. beilstein-journals.org

Table 3: Illustrative LC-MS Parameters and Expected Data for a Quinazoline Derivative

| Parameter | Description |

| LC Column | C18 reversed-phase (e.g., 150 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Full scan mode and product ion scan (MS/MS) |

| Expected MS Data | [M+H]+ ion corresponding to the molecular weight |

| Expected MS/MS Data | Characteristic fragment ions from the quinazoline core |

This table represents a general methodology for the LC-MS analysis of small organic molecules like quinazoline derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. nih.gov

The process requires a single, high-quality crystal of the compound. This crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be calculated, from which the atomic structure is determined.

While a crystal structure for this compound itself is not publicly available, structures for closely related chloro-substituted quinazoline derivatives have been reported. For instance, X-ray crystallographic studies on 2-amino-6-chloro-3,4-dihydroquinazoline revealed key structural parameters. researchgate.net Such studies provide invaluable insight into the solid-state conformation and intermolecular interactions (like hydrogen bonding or π-π stacking) that govern the crystal packing. nih.gov

Table 4: Representative Crystallographic Data for a Substituted Quinazoline Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 13.6 Å, b = 3.7 Å, c = 13.6 Å, β = 91.6° |

| Bond Length (C-Cl) | ~1.74 Å |

| Bond Length (C=N) | ~1.30 - 1.38 Å |

Data is illustrative and based on findings for related chloro-aniline and quinazoline structures to demonstrate the type of information obtained from X-ray crystallography. researchgate.netmdpi.com This data is crucial for understanding the molecule's geometry and for computational modeling studies.

Emerging Trends and Future Directions in 2,5 Dichloroquinazoline Research

Development of Novel Synthetic Methodologies with Enhanced Sustainability

The chemical industry is increasingly moving towards greener and more sustainable practices, and the synthesis of quinazoline (B50416) derivatives is no exception. doaj.org Future research is centered on developing methodologies that reduce environmental impact, improve safety, and increase efficiency. Key trends include the adoption of green chemistry principles such as using renewable starting materials, employing non-toxic solvents, and designing energy-efficient reaction pathways. magnusconferences.com

Recent advancements have highlighted several sustainable approaches applicable to quinazoline synthesis:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.com

Use of Greener Solvents: Deep eutectic solvents (DES) and ionic liquids are being explored as environmentally benign alternatives to volatile organic solvents. tandfonline.com For instance, a two-step synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives has been successfully performed using a choline (B1196258) chloride:urea deep eutectic solvent. tandfonline.com

Catalyst-Free and Metal-Free Reactions: The development of synthetic routes that avoid the use of heavy metal catalysts is a significant goal for sustainable chemistry. nih.gov These metals are often toxic, expensive, and can contaminate the final product. nih.gov Researchers have successfully developed four-component procedures for preparing substituted quinazolines from simple anilines and aldehydes under metal-free conditions. rsc.org

Multi-Component Reactions (MCRs): MCRs are atom-efficient processes where three or more reactants combine in a single step to form a product that contains significant portions of all the starting materials. nih.govopenmedicinalchemistryjournal.com This approach simplifies synthetic procedures and reduces waste. nih.gov

These green methodologies not only offer environmental benefits but also present opportunities for more cost-effective and safer production of quinazoline-based compounds. magnusconferences.com

| Methodology | Key Advantages | Example Application | Reference |